molecular formula C8H11NO4S B13571985 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid CAS No. 2803855-58-3

1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13571985
CAS No.: 2803855-58-3
M. Wt: 217.24 g/mol
InChI Key: OGLJKXNHKYCVEG-UHFFFAOYSA-N
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Description

1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with an ethyl group at the 1-position, a methanesulfonyl group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methanesulfonyl group.

    1-ethyl-4-methanesulfonyl-1H-pyrrole: Similar structure but lacks the carboxylic acid group.

Uniqueness

1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2803855-58-3

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

1-ethyl-4-methylsulfonylpyrrole-2-carboxylic acid

InChI

InChI=1S/C8H11NO4S/c1-3-9-5-6(14(2,12)13)4-7(9)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

OGLJKXNHKYCVEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C1C(=O)O)S(=O)(=O)C

Origin of Product

United States

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